Deuteroporphyrin IX 2,4-bis-ethylene glycol, often complexed with zinc and abbreviated as ZnDPBG, is a synthetic metalloporphyrin. Metalloporphyrins are a class of compounds that consist of a porphyrin ring structure coordinated to a metal ion. [] ZnDPBG is primarily recognized for its potent inhibitory effects on heme oxygenase (HO), an enzyme crucial for heme degradation. [, ] This inhibitory action makes ZnDPBG a valuable tool in scientific research for investigating the physiological roles of HO and its metabolites. []
The synthesis of Deuteroporphyrin IX 2,4-bis-ethylene glycol derivatives, specifically tetrakis-carborane-carboxylate esters, is achieved through a reaction between the acid chloride of 1,2-dicarba-closo-dodecaborane-carboxylic acid and the bis-glycol in the presence of 4-dimethylaminopyridine. This reaction results in a novel ester with four carborane cages. []
The primary mechanism of action for ZnDPBG is the inhibition of heme oxygenase (HO). [, ] HO is the enzyme responsible for the degradation of heme, a process that yields biliverdin, free iron, and carbon monoxide. [] By inhibiting HO, ZnDPBG prevents the formation of these metabolites, allowing researchers to study their individual roles in various physiological processes. [, ]
As a potent HO inhibitor, ZnDPBG is extensively used to study the physiological roles of HO in various systems. Research indicates that HO products, especially carbon monoxide, might have a vasodepressor function, as ZnDPBG administration in rats increased arterial pressure and peripheral resistance while decreasing cardiac output. [] This suggests a potential role of endogenous CO in regulating blood pressure. [, ]
ZnDPBG has been instrumental in demonstrating the role of HO in modulating fetal growth. Inhibiting HO activity with ZnDPBG in pregnant rats led to a decrease in pup size, whereas increasing HO-1 protein levels resulted in larger pups. [] This highlights the importance of HO in placental growth factor regulation and its impact on fetal development. []
Research utilizing the bleomycin-induced pulmonary fibrosis model in mice showed that ZnDPBG administration could attenuate lung damage and fibrosis. [] ZnDPBG treatment reduced pulmonary cytotoxicity, lowered active transforming growth factor β (TGF-β) levels, and decreased lung collagen accumulation while improving glutathione content. [] These findings suggest a potential therapeutic avenue for fibrotic lung disorders. []
Studies suggest that ZnDPBG might influence the immune response, particularly in the context of sepsis. Pretreatment with ZnDPBG in a murine model of pneumonia-induced sepsis improved neutrophil migration to the infection site, reduced bacterial load, and prevented detrimental changes in cell surface markers on neutrophils. [] Consequently, ZnDPBG treatment led to improved lung function and increased survival rates in the mice. [] These findings highlight the potential of HO inhibition as a therapeutic strategy for sepsis. []
Research indicates that CO, a product of the HO pathway, might act as a mediator in the febrile response within the central nervous system. Administering ZnDPBG to LPS-treated rats, known to induce fever, attenuated the febrile response, suggesting the involvement of the central HO pathway in fever generation. [] This effect was reversible upon administration of CO-saturated saline, further supporting the role of CO in this process. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7